molecular formula C28H28N6O3S2 B11458778 N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide CAS No. 362502-80-5

N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

Cat. No.: B11458778
CAS No.: 362502-80-5
M. Wt: 560.7 g/mol
InChI Key: HTCSONGLJCUAAC-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a triazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the formation of the pyrazole ring, followed by the introduction of the thiophene ring. The triazole ring is then synthesized and attached to the existing structure. Finally, the benzamide group is introduced to complete the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential drug candidate.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHYLBENZAMIDE is unique due to its combination of a pyrazole ring, a thiophene ring, and a triazole ring, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

CAS No.

362502-80-5

Molecular Formula

C28H28N6O3S2

Molecular Weight

560.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C28H28N6O3S2/c1-18-6-4-7-20(14-18)27(36)29-16-25-30-31-28(33(25)2)39-17-26(35)34-23(19-9-11-21(37-3)12-10-19)15-22(32-34)24-8-5-13-38-24/h4-14,23H,15-17H2,1-3H3,(H,29,36)

InChI Key

HTCSONGLJCUAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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